molecular formula C13H19NO B3100414 (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol CAS No. 1368899-91-5

(5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol

Cat. No. B3100414
CAS RN: 1368899-91-5
M. Wt: 205.30
InChI Key: RCOBPXQABAONOJ-UHFFFAOYSA-N
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Description

(5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol, also known as 5-TBDIM, is a novel indole derivative that has been synthesized and studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to inhibit the Akt/mTOR pathway and induce the expression of p53. In inflammation research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to inhibit the NF-κB pathway. In neurodegenerative disease research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to activate the Nrf2/ARE pathway and increase the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
(5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to have various biochemical and physiological effects in different fields of research. In cancer research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In neurodegenerative disease research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to protect neurons from oxidative stress and prevent cognitive impairment.

Advantages and Limitations for Lab Experiments

One advantage of using (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol in lab experiments is its potential therapeutic applications in various fields of research. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the need for further research to determine its safety and efficacy in vivo.

Future Directions

There are several future directions of research for (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol. In cancer research, future studies could focus on optimizing its therapeutic potential and determining its efficacy in vivo. In inflammation research, future studies could focus on its potential applications in autoimmune diseases. In neurodegenerative disease research, future studies could focus on its potential applications in Alzheimer's and Parkinson's diseases. Overall, further research is needed to fully understand the therapeutic potential of (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol.

Scientific Research Applications

(5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, (5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol has been shown to protect neurons from oxidative stress and prevent cognitive impairment.

properties

IUPAC Name

(5-tert-butyl-2,3-dihydro-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2,3)10-4-5-12-11(6-10)9(8-15)7-14-12/h4-6,9,14-15H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBPXQABAONOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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